N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a complex structure with multiple functional groups, including a bromo-fluorophenyl group, a furan ring, and a triazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with the triazole intermediate.
Attachment of the Bromo-Fluorophenyl Group: This step might involve a nucleophilic substitution reaction where the bromo-fluorophenyl group is attached to the intermediate compound.
Final Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions might target the nitro groups if present in the structure.
Substitution: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or activating specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)-acetamide: Lacks the triazole and furan rings.
2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Lacks the bromo-fluorophenyl group.
Uniqueness
The unique combination of the bromo-fluorophenyl group, furan ring, and triazole ring in N-(4-bromo-2-fluorophenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide provides it with distinct chemical properties and potential biological activities that are not present in simpler analogs.
Properties
CAS No. |
5555-66-8 |
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Molecular Formula |
C15H12BrFN4O2S |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C15H12BrFN4O2S/c1-21-14(12-3-2-6-23-12)19-20-15(21)24-8-13(22)18-11-5-4-9(16)7-10(11)17/h2-7H,8H2,1H3,(H,18,22) |
InChI Key |
BEJDLUZIVGIMNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)C3=CC=CO3 |
Origin of Product |
United States |
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